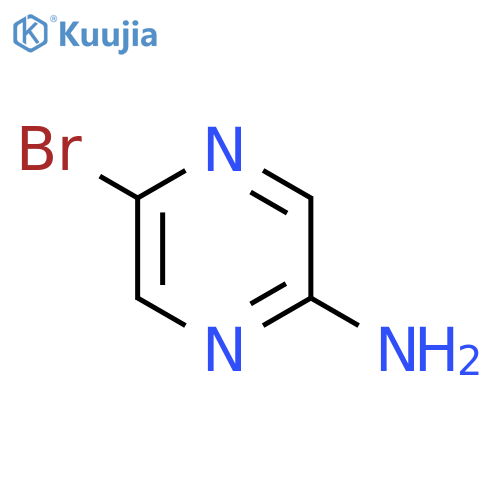

Cas no 59489-71-3 (5-bromopyrazin-2-amine)

5-bromopyrazin-2-amine structure

商品名:5-bromopyrazin-2-amine

5-bromopyrazin-2-amine 化学的及び物理的性質

名前と識別子

-

- 2-Amino-5-bromopyrazine

- 5-Bromo-2-pyrazinamine

- 5-bromopyrazin-2-amine

- 2-Bromo-5-aminopyrazine

- 2-Ami-5-bromopyrazine

- 5-BroMo-2-pyrazinaMine, TECH

- { "\"0\"": "5-Bromo-2-pyrazinamine" }

- 5-bromo-pyrazin-2-ylamine

- Pyrazinamine, 5-bromo-

- 5-bromopyrazin-2-ylamine

- 5-Bromo-2-aminopyrazine

- 2-amino-5-bromo-pyrazine

- 5-Bromo-2-pyrazinamine;2-Amino-5-bromopyrazine

- 5-Amino-2-bromopyrazine

- 5-Bromopyrazinamine

- PubChem8867

- zlchem 1278

- 5-bromopyrazine-2-amine

- 2-amino-5 bromopyrazine

- 5-Bromo-2-pyrazineamine

- 2-bromo-5-amino-pyrazine

- 5-bromopyrazine-2-ylamine

- 5-bromanyl

- 59489-71-3

- AC-1726

- AC-907/25005447

- A832340

- BCP9000091

- SY002807

- 5-Bromo-2-pyrazinamine #

- SCHEMBL40289

- BDBM626227

- BP-11361

- 5-bromopyrazin-2-yl-amine

- EN300-88705

- 2-Amino-5-bromopyrazine, 97%

- FS-2178

- MFCD00235015

- HY-59261

- CS-W009264

- Q-103315

- CHEMBL4555899

- DTXSID00344794

- A8365

- BCP23370

- PB26019

- 5-bromanylpyrazin-2-amine

- FT-0611151

- AM20070372

- AKOS005068277

- DB-011347

- STL451640

- A1683

-

- MDL: MFCD00235015

- インチ: 1S/C4H4BrN3/c5-3-1-8-4(6)2-7-3/h1-2H,(H2,6,8)

- InChIKey: KRRTXVSBTPCDOS-UHFFFAOYSA-N

- ほほえんだ: BrC1C([H])=NC(=C([H])N=1)N([H])[H]

- BRN: 111381

計算された属性

- せいみつぶんしりょう: 172.95886g/mol

- ひょうめんでんか: 0

- XLogP3: 0.7

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 回転可能化学結合数: 0

- どういたいしつりょう: 172.95886g/mol

- 単一同位体質量: 172.95886g/mol

- 水素結合トポロジー分子極性表面積: 51.8Ų

- 重原子数: 8

- 複雑さ: 77.7

- 同位体原子数: 0

- 原子立体中心数の決定: 0

- 未定義の原子立体中心の数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 共有結合ユニット数: 1

- 互変異性体の数: 2

- ひょうめんでんか: 0

じっけんとくせい

- 色と性状: Solid

- 密度みつど: 1.8440

- ゆうかいてん: 112.0 to 116.0 deg-C

- ふってん: 274.2°C at 760 mmHg

- フラッシュポイント: 119.7℃

- 屈折率: 1.648

- PSA: 51.80000

- LogP: 1.40250

5-bromopyrazin-2-amine セキュリティ情報

-

記号:

- ヒント:に警告

- シグナルワード:Danger

- 危害声明: H302,H315,H317,H318

- 警告文: P280,P305+P351+P338

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:3

- 危険カテゴリコード: 22-36/38-43

- セキュリティの説明: S26-S37/39-S45-S36/37/39-S22

-

危険物標識:

- リスク用語:R20/21/22; R36/37/38; R44

- ちょぞうじょうけん:Keep in dark place,Inert atmosphere,2-8°C

- セキュリティ用語:S22;S26;S36/37/39;S45

5-bromopyrazin-2-amine 税関データ

- 税関コード:2933990090

- 税関データ:

中国税関番号:

2933990090概要:

293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

要約:

293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

5-bromopyrazin-2-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY002807-25g |

2-Amino-5-bromopyrazine |

59489-71-3 | ≥98% | 25g |

¥106.00 | 2024-07-09 | |

| abcr | AB206502-5 g |

2-Amino-5-bromopyrazine, 97%; . |

59489-71-3 | 97% | 5g |

€67.00 | 2023-05-06 | |

| abcr | AB206502-250 g |

2-Amino-5-bromopyrazine, 97%; . |

59489-71-3 | 97% | 250g |

€313.40 | 2022-06-02 | |

| Oakwood | 036703-10g |

2-Amino-5-bromopyrazine |

59489-71-3 | 97% | 10g |

$15.00 | 2024-07-19 | |

| eNovation Chemicals LLC | K02934-100g |

2-amino-5-bromopyrazine |

59489-71-3 | 98% | 100g |

$160 | 2024-05-24 | |

| TRC | A601845-25000mg |

2-Amino-5-bromopyrazine |

59489-71-3 | 25g |

$ 1011.00 | 2023-04-19 | ||

| abcr | AB206502-25 g |

2-Amino-5-bromopyrazine, 97%; . |

59489-71-3 | 97% | 25 g |

€97.60 | 2023-07-20 | |

| Apollo Scientific | OR13181-100g |

2-Amino-5-bromopyrazine |

59489-71-3 | 100g |

£50.00 | 2025-02-19 | ||

| eNovation Chemicals LLC | D687051-500g |

2-Amino-5-bromopyrazine |

59489-71-3 | 98% | 500g |

$260 | 2024-07-21 | |

| Oakwood | 036703-5g |

2-Amino-5-bromopyrazine |

59489-71-3 | 97% | 5g |

$11.00 | 2024-07-19 |

5-bromopyrazin-2-amine サプライヤー

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

(CAS:59489-71-3)2-氨基-5-溴吡嗪

注文番号:LE1883487

在庫ステータス:in Stock

はかる:25KG,200KG,1000KG

清らかである:99%

最終更新された価格情報:Friday, 20 June 2025 12:37

価格 ($):discuss personally

5-bromopyrazin-2-amine 関連文献

-

Liang Zhao,Igor F. Perepichka,Figen Türksoy,Andrei S. Batsanov,Andrew Beeby,Karen S. Findlay,Martin R. Bryce New J. Chem. 2004 28 912

-

Tom R. M. Rauws,Bert U. W. Maes Chem. Soc. Rev. 2012 41 2463

-

Nicolai I. Nikishkin,Jurriaan Huskens,Willem Verboom Org. Biomol. Chem. 2013 11 3583

-

Richa Goel,Vijay Luxami,Kamaldeep Paul Org. Biomol. Chem. 2015 13 3525

-

Christer B. Aaker?y,Prashant D. Chopade,Claudia Ganser,Arbin Rajbanshi,John Desper CrystEngComm 2012 14 5845

59489-71-3 (5-bromopyrazin-2-amine) 関連製品

- 5049-61-6(Pyrazinamine)

- 13134-31-1(pyrazine-2,3-diamine)

- 117718-87-3(Imidazo[1,2-a]pyrazin-8-amine, 3,6-dibromo-)

- 41536-80-5(pyrazine-2,6-diamine)

- 1012570-55-6(2-pyrazinamine)

- 446286-77-7(5-bromo-3-chloro-N-methylpyrazin-2-amine)

- 768386-37-4(Pyrazine-2,5-diamine)

- 117718-95-3(Imidazo[1,2-a]pyrazin-8-amine, 3,6-dibromo-N-methyl-)

- 117719-13-8(2,3-Pyrazinediamine, 5-bromo-N3-butyl-)

- 52173-61-2(PYRAZINETETRAMINE)

推奨される供給者

atkchemica

(CAS:59489-71-3)5-bromopyrazin-2-amine

清らかである:95%+

はかる:1g/5g/10g/100g

価格 ($):問い合わせ

Amadis Chemical Company Limited

(CAS:59489-71-3)5-bromopyrazin-2-amine

清らかである:99%

はかる:500g

価格 ($):242.0